
N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and an acetamide group linked to a 4-methylphenoxy moiety. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide typically begins with the preparation of 8-butoxyquinoline and 4-methylphenoxyacetic acid.
Formation of Intermediate: The 8-butoxyquinoline is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-methylphenoxyacetic acid under specific reaction conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher reaction temperatures, continuous flow reactors, and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology:
Antimicrobial Activity: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Medicine:
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry:
Material Science: this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
N-(8-butoxyquinolin-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure with a chlorophenoxy group instead of a methylphenoxy group.
N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide: Similar structure with a fluorophenoxy group instead of a methylphenoxy group.
N-(8-butoxyquinolin-5-yl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromophenoxy group instead of a methylphenoxy group.
Uniqueness: N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the 4-methylphenoxy group, which may impart distinct electronic and steric properties compared to its analogs
Eigenschaften
Molekularformel |
C22H24N2O3 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-14-26-20-12-11-19(18-6-5-13-23-22(18)20)24-21(25)15-27-17-9-7-16(2)8-10-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
CRTZHUHGEMJGHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)C)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


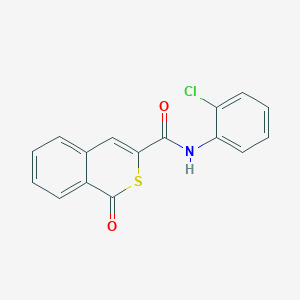

![{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11320018.png)
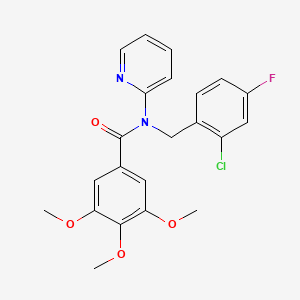
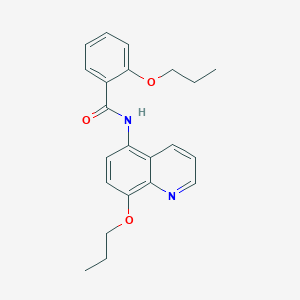
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11320042.png)
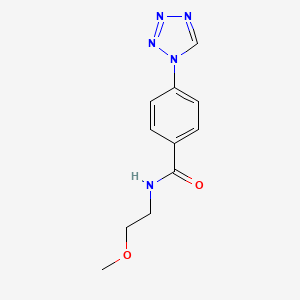
![N-{[4-(Diethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide](/img/structure/B11320047.png)
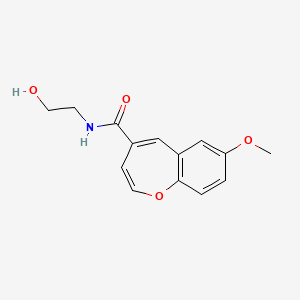
![6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320056.png)
![2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11320058.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11320059.png)
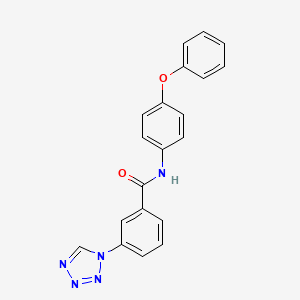
![7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11320065.png)
